6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Common synthetic routes include:
Formation of the Pyranoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: This is achieved through nucleophilic substitution reactions, where the piperidinyl group is introduced to the core structure.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the piperidinyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a simpler structure, often used in organic synthesis.
4-Methylpiperidine: Another similar compound, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C26H32N4O3 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H32N4O3/c1-15-6-8-30(9-7-15)25-27-20(12-23(31)28-25)19-11-17-10-18-16(2)14-26(3,4)29(5)21(18)13-22(17)33-24(19)32/h10-13,15-16H,6-9,14H2,1-5H3,(H,27,28,31) |
InChI Key |
JITXEHWWOPJTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC4=CC5=C(C=C4OC3=O)N(C(CC5C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.